Risedronic Acid

Übersicht

Beschreibung

Risedronsäure, häufig als ihr Natriumsalz Risedronat-Natrium verwendet, ist ein Bisphosphonat. Es wird hauptsächlich zur Behandlung und Vorbeugung von Osteoporose und Morbus Paget eingesetzt. Diese Verbindung wirkt, indem sie die Zellen, die Knochen abbauen, verlangsamt, wodurch die Knochendichte und -festigkeit erhalten bleiben .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Risedronsäure kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Reaktion von 3-Pyridylessigsäurehydrochlorid mit Phosphorsäure und Chlorbenzol, gefolgt von der Zugabe von Phosphortrichlorid . Eine andere Methode beinhaltet die Verwendung von 4-Dimethylaminopyridin als Katalysator, wodurch die Reaktion bei Raumtemperatur ablaufen kann und die Verwendung gefährlicher Halogenierungsmittel vermieden wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von Risedronsäure erfolgt häufig unter Verwendung von Phosphortrichlorid und Phosphorsäure in einer kontrollierten Umgebung, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess ist so konzipiert, dass er kommerziell rentabel und umweltfreundlich ist .

Wirkmechanismus

Target of Action

Risedronic acid primarily targets osteoclasts , the cells responsible for bone resorption . It binds to bone hydroxyapatite , which is involved in the mineralization of bones .

Mode of Action

This compound works by inhibiting bone resorption. It binds to bone hydroxyapatite and is released into osteoclasts during bone resorption . This process is facilitated by local acidification caused by bone resorption . Once inside the osteoclasts, this compound inhibits their activity, thereby preventing further bone resorption .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bone resorption process. By inhibiting osteoclasts, this compound disrupts the normal cycle of bone remodeling, leading to a decrease in bone resorption and an overall increase in bone mass .

Pharmacokinetics

This compound exhibits very low plasma levels and high residence time in the body . Following oral administration, the kinetics of this compound is best described by a two-compartment model with lag time, first-order absorption, and elimination . The extent of peripheral distribution (i.e., bones) is found to be remarkably high .

Result of Action

The primary result of this compound’s action is a decrease in bone resorption, leading to an increase in bone mass. This makes it effective in the treatment and prevention of osteoporosis and Paget’s disease .

Action Environment

The action of this compound is influenced by the environment within the body. For example, the process of bone resorption causes local acidification, which facilitates the release of this compound into osteoclasts . Additionally, the drug’s absorption and efficacy can be affected by factors such as the patient’s diet, age, and overall health status .

Biochemische Analyse

Biochemical Properties

Risedronic acid interacts with bone hydroxyapatite, a type of calcium phosphate present in bones . The interaction occurs during bone resorption, a process that causes local acidification, releasing this compound . This released this compound is then taken into osteoclasts, the cells responsible for bone resorption, by fluid-phase endocytosis .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It inhibits bone resorption caused by osteoclasts . In clinical trials, some patients experienced back pain, arthralgia, abdominal pain, and dyspepsia . Less commonly, patients experienced angioedema, generalized rash, bullous skin reactions, iritis, and uveitis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to bone hydroxyapatite . Bone resorption causes local acidification, releasing this compound which is then taken into osteoclasts by fluid-phase endocytosis .

Temporal Effects in Laboratory Settings

In postmenopausal women with normal bone density, this compound increases lumbar spine bone density and preserves femoral neck density . In patients who experienced breast cancer and who have chemotherapy-induced menopause, this compound preserves bone . This compound prevents vertebral bone loss in patients beginning long-term corticosteroid therapy .

Dosage Effects in Animal Models

In an experimental rabbit model of osteoarthritis, this compound was found to prevent postmenopausal bone loss, decrease fracture in those with established postmenopausal osteoporosis, effectively treat Paget disease, and prevent corticosteroid-induced bone loss .

Metabolic Pathways

This compound is not likely metabolized before elimination . The P-C-P group of bisphosphonates is resistant to chemical and enzymatic hydrolysis preventing metabolism of the molecule .

Transport and Distribution

This compound is excreted by the kidneys and the unabsorbed dose is eliminated in the feces . The kinetics of this compound was best described by a two-compartment model with lag time, first-order absorption, and elimination .

Subcellular Localization

The subcellular localization of this compound is primarily in the bone, where it binds to hydroxyapatite . The extent of peripheral distribution (i.e., bones) was found to be remarkably high .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Risedronic acid can be synthesized through several methods. One common method involves the reaction of 3-pyridylacetic acid hydrochloride with phosphorous acid and chlorobenzene, followed by the addition of phosphorous trichloride . Another method involves the use of 4-dimethylaminopyridine as a catalyst, which allows the reaction to proceed at room temperature, avoiding the use of hazardous halogenating agents .

Industrial Production Methods

Industrial production of this compound often involves the use of phosphorous trichloride and phosphorous acid in a controlled environment to ensure high yield and purity. The process is designed to be commercially viable and environmentally friendly .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Risedronsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von Risedronsäure verwendet werden, umfassen Phosphortrichlorid, Phosphorsäure und Chlorbenzol. Die Reaktionen erfolgen typischerweise bei kontrollierten Temperaturen und Drücken, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus den Reaktionen von Risedronsäure entstehen, gehört ihr Natriumsalz, Risedronat-Natrium, das in medizinischen Anwendungen zur Behandlung von knochenbezogenen Erkrankungen eingesetzt wird .

Wissenschaftliche Forschungsanwendungen

Risedronsäure hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Sie wird bei der Synthese verschiedener Bisphosphonatverbindungen verwendet.

Biologie: Sie wird auf ihre Auswirkungen auf den Knochenstoffwechsel und die zellulären Signalwege untersucht.

Medizin: Sie wird zur Behandlung von Osteoporose, Morbus Paget und anderen knochenbezogenen Erkrankungen eingesetzt.

Industrie: Sie wird bei der Produktion von Arzneimitteln und anderen chemischen Produkten verwendet.

Wirkmechanismus

Risedronsäure wirkt durch Bindung an Knochenhydroxylapatit. Knochenschwund verursacht eine lokale Ansäuerung, wodurch Risedronsäure freigesetzt wird, die dann durch Fluidphasenendocytose in Osteoklasten aufgenommen wird. Innerhalb der Osteoklasten induziert Risedronsäure Apoptose durch Hemmung der Farnesylpyrophosphat-Synthase, was zu einer verringerten Knochenschwund führt .

Wissenschaftliche Forschungsanwendungen

Risedronic acid has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of various bisphosphonate compounds.

Biology: It is studied for its effects on bone metabolism and cell signaling pathways.

Medicine: It is used to treat osteoporosis, Paget’s disease, and other bone-related disorders.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Vergleich Mit ähnlichen Verbindungen

Risedronsäure gehört zur Klasse der Bisphosphonate, die andere ähnliche Verbindungen wie folgt umfasst:

- Etidronat

- Tiludronat

- Pamidronat

- Alendronat

- Ibandronat

- Zoledronat

Im Vergleich zu diesen Verbindungen ist Risedronsäure einzigartig in ihrer hohen Potenz und Wirksamkeit bei der Behandlung von knochenbezogenen Erkrankungen .

Biologische Aktivität

Risedronic acid, a third-generation bisphosphonate, is primarily used to treat osteoporosis and Paget's disease. Its biological activity is characterized by its ability to inhibit bone resorption, making it a critical agent in managing conditions associated with increased bone turnover. This article explores the mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile of this compound, supported by data tables and relevant case studies.

This compound functions by binding to hydroxyapatite in bone tissue, which leads to a series of biochemical events that inhibit osteoclast-mediated bone resorption:

- Binding and Internalization : After binding to bone, this compound is released during the acidification process that occurs when osteoclasts resorb bone. It enters osteoclasts via fluid-phase endocytosis.

- Inhibition of Enzymatic Activity : Inside osteoclasts, this compound inhibits farnesyl pyrophosphate synthase (FPPS), an enzyme crucial for the mevalonate pathway. This inhibition disrupts the post-translational modification of small GTP-binding proteins essential for osteoclast function, leading to apoptosis of these cells .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important aspects regarding its absorption, distribution, metabolism, and excretion:

- Absorption : Oral bioavailability is low (approximately 0.63%), with peak plasma concentrations occurring about 1 hour post-administration. Food intake significantly reduces absorption .

- Distribution : The volume of distribution is approximately 13.8 L/kg, with about 24% protein binding .

- Elimination : this compound is primarily eliminated unchanged via the kidneys. The terminal half-life is notably long at approximately 561 hours .

Clinical Efficacy

This compound has demonstrated significant efficacy in reducing fracture risk and improving bone mineral density (BMD) in various clinical settings:

Case Studies

- Postmenopausal Osteoporosis : A study involving 1,226 postmenopausal women showed that this compound significantly reduced the incidence of new vertebral fractures and improved BMD within six months .

- Glucocorticoid-Induced Osteoporosis : In patients receiving glucocorticoids, this compound effectively prevented or reversed bone loss, demonstrating its utility in patients at high risk for fractures due to steroid therapy .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

- Common Adverse Effects : Back pain, arthralgia, abdominal pain, and dyspepsia were noted in more than 10% of patients during clinical trials .

- Serious Adverse Effects : Rarely reported events include angioedema and skin reactions such as bullous dermatitis .

- Overdose Management : In cases of overdose, symptomatic treatment includes administering calcium supplements or gastric lavage if necessary .

Eigenschaften

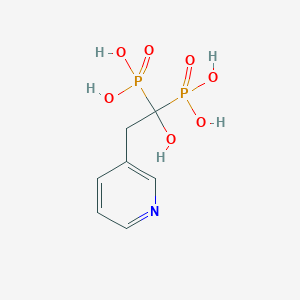

IUPAC Name |

(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDJRNMFWXDHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

115436-72-1 (mono-hydrochloride salt) | |

| Record name | Risedronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105462246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023563 | |

| Record name | Risedronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Risedronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Miscible in water. /Estimated/, 1.04e+01 g/L | |

| Record name | RISEDRONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Risedronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

2.1X10-11 mm Hg at 25 °C /Estimated/ | |

| Record name | RISEDRONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Risedronatic acid binds to bone hydroxyapatite. Bone resorption causes local acidification, releasing risedronic acid which is that taken into osteoclasts by fluid-phase endocytosis. Endocytic vesicles are acidified, releasing risedronic acid to the cytosol of osteoclasts where they induce apoptosis through inhbition of farnesyl pyrophosphate synthase. Inhibition of osteoclasts results in decreased bone resorption., Risedronate binds to bone hydroxyapatite and, at the cellular level, inhibits osteoclasts. Although the osteoclasts adhere normally to the bone surface, they show evidence of reduced active resorption (e.g., lack of ruffled border). Evidence from studies in rats and dogs indicates that risedronate treatment reduces bone turnover (activation frequency, i.e., the number of sites at which bone is remodeled) and bone resorption at remodeling sites. /Risedronate/, Risedronate sodium, a synthetic pyridinyl bisphosphonate analog of pyrophosphate, is an inhibitor of osteoclast-mediated bone resorption. / Risedronate sodium/, ... Nitrogen-containing bisphosphonates (such as pamidronate, alendronate, risedronate, ibandronate and zoledronate) appear to act as analogues of isoprenoid diphosphate lipids, thereby inhibiting FPP synthase, an enzyme in the mevalonate pathway. Inhibition of this enzyme in osteoclasts prevents the biosynthesis of isoprenoid lipids (FPP and GGPP) that are essential for the post-translational farnesylation and geranylgeranylation of small GTPase signalling proteins. Loss of bone-resorptive activity and osteoclast apoptosis is due primarily to loss of geranylgeranylated small GTPases. Identification of FPP synthase as the target of nitrogen-containing bisphosphonates has also helped explain the molecular basis for the adverse effects of these agents in the GI tract and on the immune system. /Risedronate/ | |

| Record name | Risedronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RISEDRONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

105462-24-6 | |

| Record name | Risedronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105462-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Risedronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105462246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Risedronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Risedronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RISEDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM2Z91756Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RISEDRONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Risedronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252-262 | |

| Record name | Risedronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.